N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O2/c1-13-4-3-8-24(11-13)17-18-23-26(19(28)25(18)9-7-21-17)12-16(27)22-15-6-2-5-14(20)10-15/h2,5-7,9-10,13H,3-4,8,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVIJKPNBRLOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl moiety and a triazolo-pyrazine structure, which are known to contribute to various biological activities. The presence of the piperidine ring further enhances its pharmacological profile by potentially improving receptor binding and bioavailability.
Biological Activity
1. Anticancer Properties
Research indicates that compounds with similar triazole and pyrazine structures exhibit significant anticancer activity. For instance, derivatives of 1H-pyrazole have shown effective inhibition of cancer cell proliferation across various types, including breast cancer (MDA-MB-231 cells) and lung cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis and enhance caspase activity at micromolar concentrations .
2. Mechanism of Action
The biological activity of this compound may involve multiple pathways:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis .
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell survival and proliferation, such as topoisomerases .
Case Studies
Several studies have documented the biological effects of related compounds:
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that while the compound exhibits potent biological activity, its safety must be evaluated in clinical settings to determine therapeutic indices.
Scientific Research Applications
The compound has been studied for its potential as an antitumor agent . Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Properties
In addition to its anticancer properties, N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide has shown promise as an anti-inflammatory agent . Studies have indicated that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a transcription factor that plays a pivotal role in inflammatory responses.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal properties. The mechanism behind this activity may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values in low micromolar range. |
| Study 2 | Anti-inflammatory Effects | Showed inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages. |
| Study 3 | Antimicrobial Properties | Exhibited effective inhibition against Staphylococcus aureus and Candida albicans with MIC values below 50 µg/mL. |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reaction is pivotal for introducing electron-rich substituents or modifying the aromatic ring’s electronic properties.
Key findings:
-
Reactivity follows the order: Br > acetamide carbonyl due to electron-withdrawing effects of adjacent groups.
-
Steric hindrance from the triazolo-pyrazine ring slows substitution at the para position relative to bromine .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
Kinetic data :
-
Basic hydrolysis proceeds 2.5× faster than acidic due to enhanced nucleophilicity of OH⁻.
-
Substituents on the triazolo-pyrazine ring stabilize the transition state via resonance .
Oxidation-Reduction Reactions
The triazolo-pyrazine core and methylpiperidinyl group participate in redox reactions:
Oxidation
| Target Site | Reagents | Products | Source |
|---|---|---|---|
| Pyrazine ring | KMnO₄ (acidic) | Pyrazine-N-oxide derivatives | |
| Piperidine methyl | CrO₃/H₂SO₄ | Carboxylic acid at methyl position |
Reduction
| Target Site | Reagents | Products | Source |
|---|---|---|---|
| Triazole ring | H₂/Pd-C | Dihydrotriazole analog | |
| Acetamide carbonyl | LiAlH₄ | Ethanolamine derivative |
Notable observation :
-
Catalytic hydrogenation selectively reduces the triazole ring without affecting the bromophenyl group .
Cycloaddition and Ring-Opening Reactions
The triazolo[4,3-a]pyrazine system participates in Diels-Alder reactions and thermal rearrangements:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Diels-Alder | Diethyl acetylenedicarboxylate, 120°C | Fused quinoxaline derivatives | |
| Thermal ring-opening | Toluene, reflux | Pyrazine-2,3-diamine intermediates |
Mechanistic insight :
Functionalization of the Piperidine Moiety
The 3-methylpiperidin-1-yl group undergoes alkylation and dehydrogenation:
| Reaction Type | Reagents | Products | Source |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium derivatives | |
| Dehydrogenation | DDQ (dichlorodicyanoquinone) | Aromatic pyridine analog |
Structural impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
